Cadralazine
Overview
Description
Cadralazine is an antihypertensive of the hydrazinophthalazine chemical class . It is a peripheral arteriolar vasodilator .
Synthesis Analysis
The synthesis of Cadralazine involves a five-stage “hot” synthesis where the tritiation step was selective debromination of a cyclic β-bromo-α-β-unsaturated ketone .Molecular Structure Analysis
The molecular structure of Cadralazine is C12H21N5O3 . The structure is complex, with a protected hydrazino group .Physical And Chemical Properties Analysis
Cadralazine has a molar mass of 283.332 g·mol−1 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Inhibition of Complement Components
Cadralazine and its active metabolite CGP 22639 have been studied for their effects on the binding reaction of complement components C3 and C4. Research indicates that Cadralazine inhibited 50% of the binding of C3 and C4 at specific concentrations, with its metabolite showing more potency (Andersson et al., 2004).
Metabolism in Rats
The metabolism of Cadralazine was investigated after oral administration to rats. A specific method was developed to detect the decarbethoxylated metabolite of Cadralazine at nanogram levels (Simonotti et al., 2010).
Absorption, Distribution, and Excretion
A study on the absorption, distribution, and excretion of [14C]Cadralazine in rats and dogs revealed its rapid disappearance from plasma, distribution across various organs, and primary excretion through urine. This research also demonstrated placental transfer and excretion of radioactivity with milk (Bonardi et al., 2010).
Role in Systemic Lupus Erythematosus (SLE) Syndrome
Cadralazine, related to hydralazine, showed a different metabolic pathway, which may influence the pattern of side-effects. In theory, it should not cause SLE-like side-effects, and a case report supported this hypothesis (Andersson, 2004).
Pharmacokinetic Parameter Estimation
A method was proposed to estimate the clearance of Cadralazine using a one-compartment model from a single concentration at a specific sampling point. This research helps in clinical trials where only a single drug concentration can be measured from a patient (Funatogawa & Funatogawa, 2007).
Mechanism of Liver Failure by Hydralazine Derivatives
A study investigated the mechanism of liver failure induced by hydralazine derivatives, focusing on liver regeneration failure. It was found that todralazine, a derivative, could inhibit the catalysis of histone acetyltransferase, possibly leading to liver regeneration failure (Murata et al., 2007).
Safety And Hazards
Future Directions
The therapeutic potential of Cadralazine cannot be clearly established until the present limited clinical base is expanded to include comparisons with other classes of vasodilating drugs (ACE inhibitors and calcium antagonists), and its utility in the management of other indications such as severe hypertension during pregnancy has been adequately explored .
properties
IUPAC Name |
ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVVOATEHFXLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048725 | |
Record name | Cadralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cadralazine | |
CAS RN |
64241-34-5 | |
Record name | Cadralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cadralazine [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cadralazine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13452 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cadralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CADRALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cadralazine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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